3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is a complex organic compound notable for its structural features and potential applications in various scientific fields. This compound is classified as a glyoxal derivative, characterized by the presence of a carbomethoxy group and a hydroxyphenyl moiety. Its unique structure contributes to its reactivity and interaction with biological systems.
This compound can be sourced from chemical suppliers and databases, such as PubChem, where it is cataloged under the Chemical Identifier (CID) 44118540. The detailed information about its properties and synthesis can also be found in various scientific literature and chemical databases.
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate belongs to the broader class of phenolic compounds, which are known for their antioxidant properties and roles in biological systems. It is specifically categorized as a glyoxal derivative due to the presence of the glyoxal functional group in its structure.
The synthesis of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with methyl glyoxylate in the presence of an acid catalyst.
The molecular structure of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate features a phenolic ring substituted with a carbomethoxy group and a glyoxal moiety. The chemical formula is , indicating the presence of multiple functional groups that influence its reactivity.
This structure highlights the connectivity of atoms within the molecule, including hydroxyl, carbonyl, and methoxy groups.
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate primarily involves its interaction with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, potentially influencing biological pathways such as enzyme inhibition or modulation of gene expression.
Research indicates that compounds with similar structures exhibit antioxidant activity, which may provide protective effects against oxidative stress in cells. This suggests potential therapeutic applications in diseases associated with oxidative damage.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) can further characterize this compound but require specific experimental conditions for determination.
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate has several scientific uses:
The compound is systematically named methyl 2-hydroxy-5-(2-oxoacetyl)benzoate hydrate, reflecting its functional groups and hydration state. This IUPAC designation precisely describes:
Alternative nomenclatures include methyl 5-glyoxyloyl-2-hydroxybenzoate hydrate and 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate, the latter emphasizing the glyoxal group's reactivity. Registry numbers include CAS 29754-58-3 (primary) and CAS 27612-08-4 (variant), with PubChem CID 44118540 providing standardized structural identifiers [1] [2] [7].
Table 1: Nomenclature and Identifiers
Classification Type | Identifier |
---|---|
IUPAC Name | methyl 2-hydroxy-5-(2-oxoacetyl)benzoate hydrate |
Synonym | 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate |
CAS Registry | 29754-58-3 |
PubChem CID | 44118540 |
SMILES | COC(=O)C1=C(O)C=CC(C(=O)C=O)=C1.O |
The molecular formula C₁₀H₁₀O₆ (including hydrate water) corresponds to an exact mass of 226.0477 g/mol and a monoisotopic molecular weight of 226.0477 Da. Key mass contributions arise from:
The hydrate stability is evidenced by consistent analytical data across suppliers, with purity specifications ≥95%. Crystalline hydrate stability persists under standard storage (ambient temperature, inert atmosphere), though hygroscopicity necessitates desiccated handling [1] [2].
While experimental spectra are absent in sources, key features are inferred from structural analogs:
NMR Predictions (DMSO-d₆):
IR Spectroscopy (Theoretical):
Mass Spectrometry:Electrospray ionization (ESI-MS) would show:
Table 2: Predicted Spectroscopic Assignments
Spectrum | Chemical Shift (δ)/Wavenumber | Assignment |
---|---|---|
¹H NMR | 10.50 ppm | Phenolic -OH |
9.80 ppm | Glyoxal -CHO | |
3.85 ppm | Ester -OCH₃ | |
IR | 3400-3200 cm⁻¹ | ν(O-H) hydrate/phenol |
1725 cm⁻¹ | ν(C=O) ester | |
1690 cm⁻¹ | ν(C=O) glyoxal |
Direct crystallographic data is unavailable, but advanced XRD methodologies applicable to such hydrates are documented:
Hydrate-Specific Challenges:
Advanced Techniques:Serial femtosecond X-ray crystallography (smSFX) using X-ray free-electron lasers (XFELs) can determine structures from microcrystals at near-ambient conditions. This method:
Hydrate Bonding Analysis:Analogous hydrate systems (e.g., 4-hydroxyphenylglyoxal hydrate) show:
The compound exhibits complex equilibria influenced by solvent polarity and protic character:
Tautomeric Equilibria:
Solvent-Dependent Stability:
Hydrogen Bonding Dynamics:Molecular dynamics simulations of analogous hydrates reveal:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: